

3-Pyrrolidinone hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

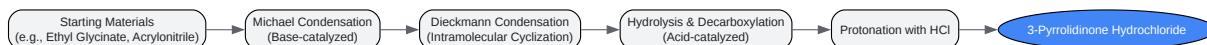
Compound Name: 3-Pyrrolidinone hydrochloride

Cat. No.: B018641

[Get Quote](#)

An In-depth Technical Guide to **3-Pyrrolidinone Hydrochloride**: Properties, Synthesis, and Applications

Abstract


3-Pyrrolidinone hydrochloride (CAS No: 3760-52-9) is a versatile heterocyclic compound that serves as a pivotal intermediate in a multitude of scientific and industrial domains.^[1] Characterized by a five-membered lactam ring, its hydrochloride salt form enhances both stability and aqueous solubility, making it a highly valuable precursor in organic synthesis.^[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and key applications. It is intended for researchers and professionals in drug development, medicinal chemistry, and materials science who utilize this compound as a strategic building block for creating complex, high-value molecules, including pharmaceuticals, agrochemicals, and specialty polymers.^{[1][3]}

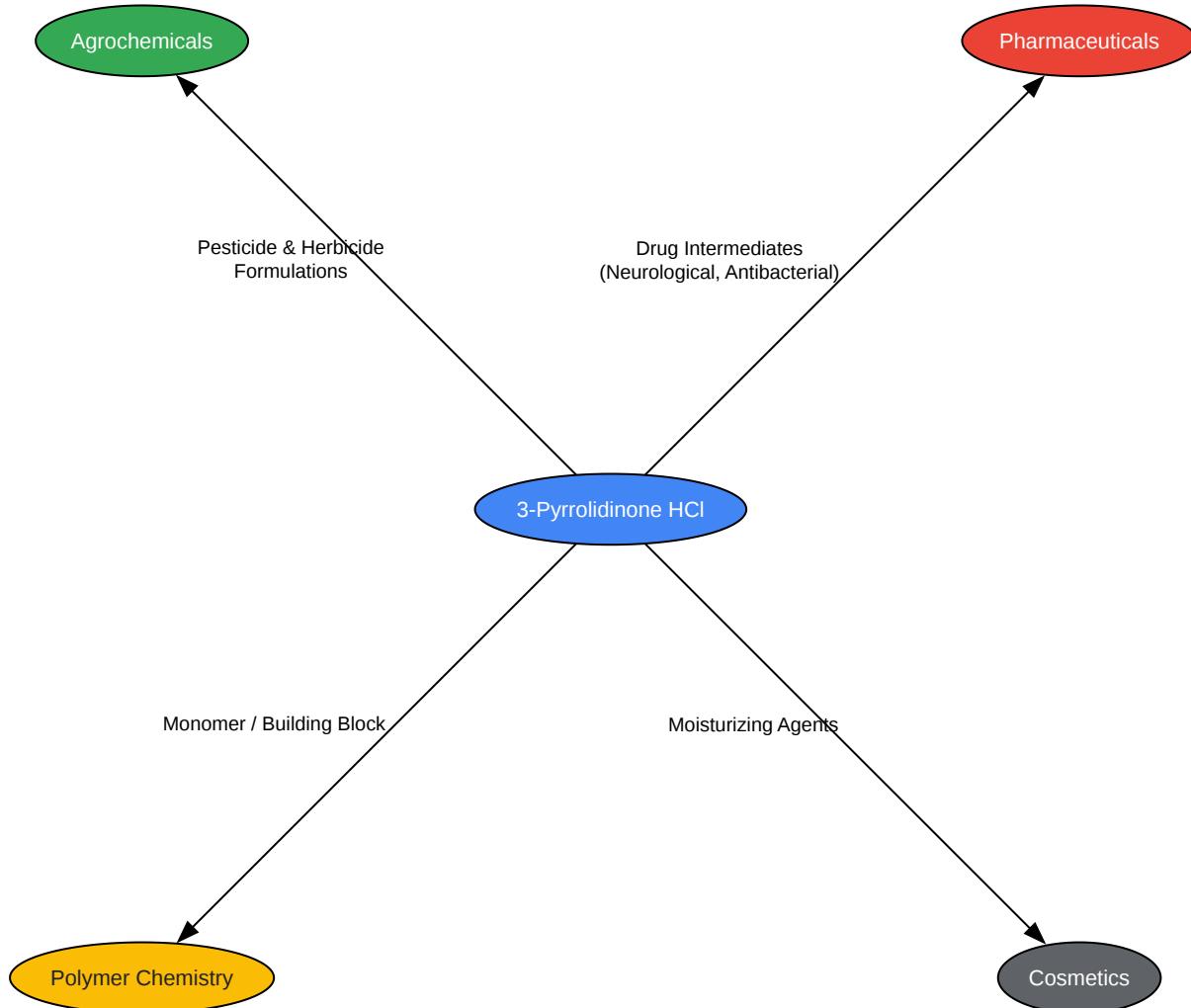
Chemical Identity and Physicochemical Properties

3-Pyrrolidinone hydrochloride is the salt formed from the cyclic amide (lactam) 3-pyrrolidinone and hydrochloric acid. The protonation of the nitrogen atom within the pyrrolidine ring by HCl increases the compound's polarity and, consequently, its solubility in aqueous and protic solvents, a feature highly advantageous for various reaction conditions and formulations.^[2]

Chemical Structure

The core structure consists of a saturated five-membered ring containing one nitrogen atom and a carbonyl group at the 3-position. The hydrochloride form exists as an ionic pair between the protonated pyrrolidinium cation and the chloride anion.[\[3\]](#)

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the synthesis of 3-Pyrrolidinone HCl.

Chemical Reactivity

The synthetic versatility of 3-pyrrolidinone stems from the reactivity of two key positions: the carbonyl group and the adjacent active methylene group. [\[4\]](#) This dual reactivity allows it to serve as a flexible scaffold in medicinal chemistry. It can participate in a wide range of chemical transformations, making it an invaluable building block for synthesizing a large variety of heterocyclic compounds and complex drug molecules. [\[1\]](#)[\[4\]](#)

Applications in Research and Development

The unique structure of **3-Pyrrolidinone hydrochloride** makes it a valuable intermediate in several high-tech industries.

[Click to download full resolution via product page](#)

Caption: Key application areas for **3-Pyrrolidinone Hydrochloride**.

- **Pharmaceutical Development:** This is a primary application area. The compound is a key intermediate in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders and as a precursor for carbapenem derivatives, which are potent antibacterial

agents. [1][5] Its role as a chiral building block is also critical for creating enantiomerically pure drugs, enhancing efficacy and safety. [3][6]* Agrochemicals: It is incorporated into formulations to improve the efficacy of pesticides and herbicides, potentially by enhancing their absorption and stability. [1]* Polymer Chemistry: The ring structure can be used as a building block in polymer production, contributing to materials with specific properties like molecular rigidity. [1][3]* Cosmetic Formulations: In some applications, it is used in skin care products for its moisturizing properties to improve skin hydration. [1]

Analytical Characterization Protocol

Confirming the identity and purity of **3-Pyrrolidinone hydrochloride** requires a multi-faceted analytical approach. A self-validating system uses a combination of techniques where the results from one method corroborate the others.

Objective: To confirm the structural integrity and assess the purity of a supplied batch of **3-Pyrrolidinone hydrochloride**.

Methodology:

- Visual Inspection:
 - Step 1: Observe the physical appearance of the compound.
 - Step 2: Compare with the supplier's description (e.g., "Light yellow to dark brown powder"). [1] Note any discrepancies.
- Infrared (IR) Spectroscopy:
 - Step 1: Prepare a sample (e.g., KBr pellet or ATR).
 - Step 2: Acquire the IR spectrum.
 - Step 3: Validate Key Functional Groups:
 - Look for a strong C=O (carbonyl) stretch around $1700-1750\text{ cm}^{-1}$.
 - Identify N-H stretching bands (from the secondary ammonium salt) in the region of $3100-3300\text{ cm}^{-1}$.

- Confirm the presence of C-H alkane stretches below 3000 cm^{-1} .
- Rationale: IR spectroscopy provides a rapid confirmation of the core functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Step 1: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6).
 - Step 2: Acquire ^1H and ^{13}C NMR spectra.
 - Step 3: Structural Verification:
 - ^1H NMR: Based on the structure, expect signals corresponding to the protons on the pyrrolidine ring. The protons adjacent to the nitrogen and the carbonyl group will have distinct chemical shifts and splitting patterns.
 - ^{13}C NMR: Expect distinct signals for the carbonyl carbon ($\sim 170\text{-}180\text{ ppm}$) and the three unique aliphatic carbons in the ring.
 - Rationale: NMR provides the most definitive information about the carbon-hydrogen framework of the molecule, confirming connectivity and structural integrity. The integration of ^1H NMR signals can also be used to assess purity against a known standard.
- Mass Spectrometry (MS):
 - Step 1: Prepare a dilute solution and analyze using an appropriate ionization technique (e.g., ESI $^+$).
 - Step 2: Confirm Molecular Ion: Look for the mass of the protonated free base $[\text{C}_4\text{H}_7\text{NO} + \text{H}]^+$ at an m/z of approximately 86.06. The hydrochloride itself will not be observed as a single entity.
 - Rationale: MS confirms the molecular weight of the organic component of the salt, providing a crucial check on the compound's identity.

Safety, Handling, and Storage

Proper handling of **3-Pyrrolidinone hydrochloride** is essential to ensure laboratory safety.

The following information is synthesized from GHS data. [7][8]

GHS Hazard Summary

Pictogram(s)	Signal Word	Hazard Statement(s)
	Warning	H302: Harmful if swallowed. [7] [8]
H315: Causes skin irritation. [7][8]		
H319: Causes serious eye irritation. [7][8]		
H335: May cause respiratory irritation. [7][8]		

Recommended Handling and Storage Protocol

- Engineering Controls:
 - Use only in a well-ventilated area, preferably within a chemical fume hood. [8][9]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [8] * Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat or other protective clothing to prevent skin contact. [8][9] * Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator. [8]
- Handling Procedures:
 - Avoid breathing dust. [8] * Wash hands thoroughly after handling. [8][9] * Do not eat, drink, or smoke in the work area. [8]
- Storage:

- Store in a tightly closed container. [8] * Keep in a cool, dry, and well-ventilated place. Recommended storage temperatures vary from 0-8 °C to freezer storage (-20°C). [1][5] * Store under an inert atmosphere for long-term stability. [5]
- Disposal:
 - Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations. [8][9]

References

- Pyrrolidin-3-one hydrochloride | C4H8CINO | CID 19106857.PubChem - NIH.[Link]
- 3-Pyrrolidinol, 1,2-dimethyl-3-phenyl-, 3-propanoate, hydrochloride (1:1).PubChem - NIH. [Link]
- The Role of (R)-(-)-3-Pyrrolidinol Hydrochloride in Neurological Drug Discovery.Ningbo Inno Pharmchem Co., Ltd.[Link]
- Synthesis and Reactions of 3-Pyrrolidinones.ElectronicsAndBooks.[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 3760-52-9: 3-Pyrrolidinone, hydrochloride (1:1) [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. zhishangchemical.com [zhishangchemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Pyrrolidin-3-one hydrochloride | C4H8CINO | CID 19106857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [3-Pyrrolidinone hydrochloride chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b018641#3-pyrrolidinone-hydrochloride-chemical-properties-and-structure\]](https://www.benchchem.com/product/b018641#3-pyrrolidinone-hydrochloride-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com